3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

Nilotinib impurity profiling Regioisomer differentiation Bcr-Abl kinase inhibition

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS 641571-18-8; molecular formula C12H9F3N2O2; MW 270.21) is a 5-methylimidazole-substituted benzoic acid bearing a meta-trifluoromethyl group. It serves as a key synthetic intermediate in the preparation of 4-arylamidomethylisoxazole derivatives exhibiting antitumor and FMS kinase-inhibiting activities , and is formally designated as Nilotinib Impurity 53, supplied with detailed characterization data compliant with regulatory guidelines.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
CAS No. 641571-18-8
Cat. No. B1530551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid
CAS641571-18-8
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCC1=CN=CN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H9F3N2O2/c1-7-5-16-6-17(7)10-3-8(11(18)19)2-9(4-10)12(13,14)15/h2-6H,1H3,(H,18,19)
InChIKeyGGSUKVFTTLTIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS 641571-18-8): A Regiospecific Imidazole–Trifluoromethyl Benzoic Acid Building Block for Kinase Inhibitor Synthesis and Nilotinib Impurity Reference


3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS 641571-18-8; molecular formula C12H9F3N2O2; MW 270.21) is a 5-methylimidazole-substituted benzoic acid bearing a meta-trifluoromethyl group . It serves as a key synthetic intermediate in the preparation of 4-arylamidomethylisoxazole derivatives exhibiting antitumor and FMS kinase-inhibiting activities , and is formally designated as Nilotinib Impurity 53, supplied with detailed characterization data compliant with regulatory guidelines [1]. The compound possesses a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 55.1 Ų , and is commercially available at 95% purity with recommended storage at 0–8°C .

Why Generic Benzoic Acid or Imidazole Analogs Cannot Substitute for 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid in Research and Quality Control


This compound cannot be interchanged with its 4-methyl regioisomer (CAS 641571-13-3) or the unsubstituted imidazole analog (CAS 164341-38-2) because the position of the methyl group on the imidazole ring dictates the regioisomeric identity of downstream products, directly affecting kinase inhibitor potency and selectivity [1]. The 5-methyl regioisomer-derived nilotinib regioisomer has been reported as a more potent Bcr-Abl tyrosine kinase inhibitor compared to the 4-methyl counterpart . Furthermore, the compound exhibits a lower computed lipophilicity (XLogP3 2.5 vs LogP 2.9 for the 4-methyl isomer) [1][2], a significantly higher boiling point than the non-methylated analog (423.5°C vs 388.9°C) , and is explicitly designated as Nilotinib Impurity 53 under regulatory impurity profiling frameworks, while the 4-methyl regioisomer is classified as Impurity 10 [1][3]. These differences make generic substitution analytically and pharmacologically invalid.

Product-Specific Comparative Evidence: 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid Versus Closest Analogs


Regioisomeric Differentiation: 5-Methyl vs 4-Methyl Substitution Determines Nilotinib Impurity Identity and Downstream Biological Potency

The compound is the 5-methylimidazol-1-yl regioisomer (Nilotinib Impurity 53), which is distinct from the 4-methylimidazol-1-yl regioisomer (Nilotinib Impurity 10, CAS 641571-13-3) [1][2]. The 5-methyl regioisomer is used to synthesize the nilotinib regioisomer (CAS 641571-15-5) that has been reported as a more potent Bcr-Abl tyrosine kinase inhibitor than the 4-methyl-derived counterpart . Improper selection of the 4-methyl regioisomer would lead to the wrong impurity marker in analytical methods and potentially a less active final compound.

Nilotinib impurity profiling Regioisomer differentiation Bcr-Abl kinase inhibition

Lipophilicity (LogP) Differentiation: Lower XLogP3 of the 5-Methyl Regioisomer May Modulate Membrane Permeability Compared to the 4-Methyl Analog

The target compound has a computed XLogP3 of 2.5 , whereas the 4-methyl regioisomer (CAS 641571-13-3) has a reported LogP of 2.8977 [1]. The difference of approximately 0.4 log units indicates lower lipophilicity for the 5-methyl isomer, which could translate to differences in membrane permeability, solubility, and off-target binding when incorporated into final drug candidates. The 4-methyl isomer also has a marginally higher computed PSA (55.12 vs 55.10 Ų) [1].

Lipophilicity Drug-like properties Physicochemical profiling

Thermal Stability: Significantly Higher Boiling Point Versus the Non-Methylated Imidazole Analog

The compound exhibits a predicted boiling point of 423.5±45.0 °C at 760 mmHg , which is approximately 34.6 °C higher than the non-methylated analog 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS 164341-38-2; boiling point 388.9±42.0 °C predicted) . The 4-methyl regioisomer has an identical predicted boiling point of 423.5±45.0 °C , indicating that the methyl substitution – regardless of position – increases thermal stability compared to the unsubstituted imidazole analog, but only the 5-methyl regioisomer provides the correct regioisomeric identity.

Thermal stability Process chemistry Physicochemical characterization

Regulatory-Compliant Characterization: Purity and Analytical Documentation for ANDA and Pharmacopoeial Applications

As Nilotinib Impurity 53, this compound is supplied with detailed characterization data compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial nilotinib production [1]. The commercially available purity is 95% . In comparison, the 4-methyl regioisomer (Impurity 10) is available at 98% purity from some vendors , but its regulatory identity as Impurity 10 is different and not interchangeable with Impurity 53.

Reference standard Quality control ANDA submission

Building Block Provenance: Demonstrated Utility in Generating Potent FMS Kinase Inhibitors with Nanomolar Activity

This compound acts as a reagent for the preparation of 4-arylamidomethylisoxazole derivatives with antitumor and FMS kinase-inhibiting activities . In the foundational study by Im et al. (Eur. J. Med. Chem., 2015), derivatives synthesized from this building block yielded compound 6a, which demonstrated potent FMS kinase inhibition with a GI50 of 0.016 μM and an IC50 of 9.95 nM, with excellent selectivity profiles and superior antiproliferative activity against U937 hematopoietic cells compared to sorafenib [1]. The 5-methylimidazole motif is critical for the binding conformation; the corresponding 4-methyl building block (CAS 641571-13-3) would generate a regioisomeric final compound with distinct binding properties.

FMS kinase inhibitor Antitumor activity Isoxazole derivatives

High-Impact Application Scenarios for 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS 641571-18-8)


Nilotinib Drug Substance and Drug Product Impurity Profiling (Quality Control / ANDA Submission)

As Nilotinib Impurity 53, the compound serves as the authentic reference standard for identification, quantification, and system suitability testing in HPLC/LC-MS methods during ANDA submission and commercial nilotinib production. Its regiospecific 5-methyl substitution ensures accurate calibration of the impurity marker, which is critical for meeting ICH Q3A/Q3B thresholds [1]. Selection of the 4-methyl regioisomer (Impurity 10) would lead to incorrect peak identification and potential regulatory rejection.

Synthesis of 4-Arylamidomethylisoxazole FMS Kinase Inhibitors for Oncology Drug Discovery

This building block is employed in the convergent synthesis of 4-arylamidomethylisoxazole derivatives targeting FMS kinase. Derivatives synthesized from this intermediate have demonstrated FMS IC50 values as low as 9.95 nM (compound 6a) and superior antiproliferative activity against U937 hematopoietic cancer cells compared to sorafenib [2]. Medicinal chemistry teams requiring a regiospecifically pure 5-methylimidazole-3-trifluoromethyl benzoic acid warhead should prioritize this compound for SAR exploration.

Kinase Inhibitor Scaffold Diversification via Amide Coupling and Benzamide Library Synthesis

The carboxylic acid functionality enables direct amide coupling with diverse amine partners (e.g., benzimidazole-5-amines, pyrimidinyl anilines) to generate focused libraries of kinase inhibitors. The lower XLogP3 (2.5) relative to the 4-methyl isomer (LogP 2.9) may confer more favorable physicochemical properties to the resulting library members , and the higher boiling point (423.5°C) supports high-temperature amide coupling conditions that cannot be tolerated by the non-methylated analog (bp 388.9°C) .

Forced Degradation Studies and Stability-Indicating Method Development for Nilotinib

In forced degradation studies of nilotinib hydrochloride (thermal, hydrolytic, oxidative, acidic, basic, and photolytic conditions), this impurity standard is used to identify and quantify degradation products [3]. The regioisomeric purity of the 5-methyl compound is essential to avoid misassignment of degradation peaks, which could confound stability-indicating method validation and shelf-life determination.

Quote Request

Request a Quote for 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.